

# Technical Support Center: BACE1 Inhibitor LY3202626 and Liver Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3202626 |           |
| Cat. No.:            | B608741   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding liver toxicity concerns associated with the BACE1 inhibitor **LY3202626** and related compounds.

## **Frequently Asked Questions (FAQs)**

Q1: Why is there a concern about liver toxicity with BACE1 inhibitors?

A1: Several early-generation BACE1 inhibitors were discontinued during clinical trials due to observations of elevated liver enzymes in participants, indicating potential drug-induced liver injury (DILI). For instance, the development of LY2886721, a predecessor to LY3202626, was halted in Phase II because of abnormal liver enzyme elevations.[1][2] Similarly, the development of atabecestat and JNJ-54861911 was also stopped due to liver safety concerns. This history has led to increased scrutiny of the hepatic safety profile of all BACE1 inhibitors.

Q2: How was LY3202626 designed to address these liver toxicity concerns?

A2: **LY3202626** was developed as a highly potent, central nervous system (CNS)-penetrant BACE1 inhibitor that could be administered at lower doses.[2][3] The rationale behind this strategy is that idiosyncratic drug-induced liver injury may be associated with the overall drug dose.[3] By achieving therapeutic efficacy at a lower concentration, the risk of off-target effects and dose-dependent toxicity could potentially be minimized.

Q3: What is the proposed mechanism for BACE1 inhibitor-induced liver toxicity?



A3: A leading hypothesis suggests that liver toxicity may not be a direct result of on-target BACE1 inhibition in the brain, but rather an "off-site" effect in the liver. BACE1 is known to cleave  $\beta$ -galactoside  $\alpha$ -2,6-sialyltransferase I (ST6Gal I), an enzyme present in the Golgi apparatus of hepatocytes.[4] Inhibition of BACE1 in the liver could disrupt the normal processing and secretion of ST6Gal I, which plays a role in the sialylation of glycoproteins.[4] This disruption may lead to cellular stress and, ultimately, hepatotoxicity.

Q4: What clinical data is available regarding the liver safety profile of LY3202626?

A4: In a Phase I clinical trial (NCT02323334), **LY3202626** was reported to be well-tolerated in healthy subjects.[5] A subsequent Phase II study (NAVIGATE-AD) also indicated that **LY3202626** was generally well-tolerated.[6] A publication on the robust pharmacodynamic effect of **LY3202626** provided specific liver safety data from the Phase I study, showing no evidence of hepatotoxicity or elevations in liver function tests that would meet the criteria for Hy's Law.[3]

## **Quantitative Data Summary**

The following tables summarize key in vitro potency data for **LY3202626** and clinical liver safety data from a Phase I study.

Table 1: In Vitro Potency and Selectivity of LY3202626[3]

| Target Enzyme | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| Human BACE1   | 0.615 ± 0.101         |
| Human BACE2   | 0.871 ± 0.241         |
| Cathepsin D   | > 14,000              |
| Pepsin        | > 14,000              |
| Renin         | > 14,000              |

Table 2: Liver Safety Data from Phase I Study of LY3202626 (Multiple-Ascending Dose)[3]



| Analyte (Unit)              | Placebo (Mean<br>± SD) | LY3202626 6<br>mg (Mean ±<br>SD) | LY3202626 14<br>mg (Mean ±<br>SD) | LY3202626 30<br>mg (Mean ±<br>SD) |
|-----------------------------|------------------------|----------------------------------|-----------------------------------|-----------------------------------|
| Day 2                       |                        |                                  |                                   |                                   |
| ALT (U/L)                   | 22.9 ± 9.7             | 21.9 ± 10.3                      | 20.3 ± 6.9                        | 23.6 ± 10.2                       |
| AST (U/L)                   | 23.3 ± 5.5             | 22.9 ± 5.9                       | 22.6 ± 5.0                        | 23.9 ± 5.7                        |
| GGT (U/L)                   | 22.1 ± 10.1            | 18.9 ± 5.9                       | 19.9 ± 8.4                        | 19.9 ± 7.9                        |
| Total Bilirubin<br>(µmol/L) | 9.2 ± 3.4              | 8.7 ± 2.9                        | 8.4 ± 2.2                         | 9.2 ± 3.1                         |
| Day 14                      |                        |                                  |                                   |                                   |
| ALT (U/L)                   | 24.1 ± 9.2             | 20.4 ± 9.9                       | 19.6 ± 7.2                        | 22.9 ± 10.0                       |
| AST (U/L)                   | 24.3 ± 5.1             | 22.4 ± 5.8                       | 21.9 ± 4.9                        | 23.4 ± 5.6                        |
| GGT (U/L)                   | 22.4 ± 10.2            | 18.6 ± 5.8                       | 19.6 ± 8.3                        | 19.4 ± 7.8                        |
| Total Bilirubin<br>(µmol/L) | 9.1 ± 3.3              | 8.5 ± 2.8                        | 8.2 ± 2.1                         | 9.0 ± 3.0                         |

Data represents values at Day 2 and Day 14 of treatment. No statistically significant differences were observed between **LY3202626**-treated groups and placebo.

## **Visualizations**





Click to download full resolution via product page

Caption: Proposed pathway of BACE1 inhibitor-mediated hepatotoxicity.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-galactoside alpha2,6-sialyltransferase I cleavage by BACE1 enhances the sialylation of soluble glycoproteins. A novel regulatory mechanism for alpha2,6-sialylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: BACE1 Inhibitor LY3202626 and Liver Toxicity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608741#addressing-liver-toxicity-concerns-with-bace1-inhibitors-like-ly3202626]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com